molecular formula C10H7Cl2F3O2 B14044498 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14044498
M. Wt: 287.06 g/mol
InChI Key: WLMBHPJPYAZASB-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one is a halogenated propanone derivative featuring a substituted aromatic ring. Its structure includes a chloro group at the 4-position and a trifluoromethoxy group at the 3-position of the phenyl ring, attached to a propan-2-one backbone via a carbon-chlorine bond. This compound is of interest in organic synthesis, particularly as an intermediate in the preparation of agrochemicals, pharmaceuticals, and heterocyclic compounds due to its reactive α-chloroketone moiety and electron-withdrawing substituents .

Properties

Molecular Formula

C10H7Cl2F3O2

Molecular Weight

287.06 g/mol

IUPAC Name

1-chloro-1-[4-chloro-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H7Cl2F3O2/c1-5(16)9(12)6-2-3-7(11)8(4-6)17-10(13,14)15/h2-4,9H,1H3

InChI Key

WLMBHPJPYAZASB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)Cl)OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 4-chloro-3-(trifluoromethoxy)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or ethanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern: 4-chloro-3-(trifluoromethoxy)phenyl . Below is a comparison with structurally related α-chloroketones:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Features Applications/Reactivity Reference
1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one (Target) 4-Cl, 3-OCHF₃ C₁₀H₇Cl₂F₃O₂ Electron-withdrawing trifluoromethoxy enhances electrophilicity at carbonyl. Likely intermediate for pesticides/pharmaceuticals (inferred from analogs).
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one 2-SCH₃, 3-OCHF₃ C₁₁H₁₀ClF₃O₂S Methylthio group introduces steric hindrance; alters reactivity pathways. High-purity API intermediate (explicitly stated).
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-OCH₃ (hydrazinylidene substituent) C₁₀H₁₀ClN₂O₂ Hydrazone formation via diazonium coupling; planar structure with H-bonding. Precursor to pyrazoles; crystallizes in chains via N–H⋯O interactions.
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine 4-Cl, 4-OCH₃ (with trifluoro and amine groups) C₁₉H₁₅Cl₃N₂O₂ Trifluoromethyl and tertiary amine enhance lipophilicity. Bioactive molecule (e.g., CNS agents or enzyme inhibitors).
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate 4-OCH₃ (ester-linked hydrazone) C₁₁H₁₂ClN₂O₃ Ester group modifies solubility; Z-configuration stabilizes via conjugation. Intermediate for heterocycles (e.g., pyrazoles, isoxazoles).

Crystallographic and Spectroscopic Data

  • Hydrazone Analogs: Compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one crystallize in planar conformations with intermolecular N–H⋯O bonds, forming 1D chains . The target compound, lacking such H-bond donors, may adopt different packing modes.
  • NMR Trends: In related propanones (e.g., ), the carbonyl carbon typically resonates at δ ~200 ppm (¹³C NMR), while aryl protons appear deshielded (δ 7.0–8.0 ppm in ¹H NMR) due to electron-withdrawing groups.

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